molecular formula C11H12O2 B3178415 6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one CAS No. 5464-10-8

6-Methoxy-2-methyl-2,3-dihydro-1h-inden-1-one

Cat. No. B3178415
M. Wt: 176.21 g/mol
InChI Key: VXKMGRRBRAIZKF-UHFFFAOYSA-N
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Patent
US05643959

Procedure details

α-Methyl-β-(ρ-methoxyphenyl)propionic acid (15 g.) is added to polyphosphoric acid (170 g.) at 50° C. and the mixture is heated at 83°-90° for two hours. The syrup is poured into iced water, stirred for one-half hour, and then extracted with ether three times. The ether solution is washed with water twice, and with 5% NaHCO3 five times until all the acidic material has been removed. The remaining neutral solution is washed with water and dried over sodium sulfate. Evaporation of the solution gives the indanone as a pale yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[C:3]([OH:5])=O>O>[CH3:14][O:13][C:10]1[CH:11]=[C:12]2[C:7]([CH2:6][CH:2]([CH3:1])[C:3]2=[O:5])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC(C(=O)O)CC1=CC=C(C=C1)OC
Name
polyphosphoric acid
Quantity
170 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 83°-90° for two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether three times
WASH
Type
WASH
Details
The ether solution is washed with water twice
CUSTOM
Type
CUSTOM
Details
with 5% NaHCO3 five times until all the acidic material has been removed
WASH
Type
WASH
Details
The remaining neutral solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solution

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CC(C(C2=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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